molecular formula C18H17N3 B214767 1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

Cat. No. B214767
M. Wt: 275.3 g/mol
InChI Key: ZCZQCKJQIGWLFR-UHFFFAOYSA-N
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Description

Anticancer agent 129 is a quinoline derivative that has shown promising anticancer activity. This compound is part of a broader class of quinoline-based anticancer agents, which are known for their ability to inhibit various cancer cell lines . The unique structure of anticancer agent 129 allows it to interact with specific molecular targets, making it a valuable candidate for cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 129 involves the formation of a quinoline scaffold. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of anticancer agent 129 may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 129 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, each with potential anticancer activity. These modifications can lead to compounds with improved efficacy or reduced toxicity .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other biologically active compounds.

    Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

    Medicine: Potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancers.

    Industry: May be used in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of anticancer agent 129 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. For example, it may inhibit topoisomerases, kinases, or other proteins involved in cell cycle regulation . This leads to cell cycle arrest, apoptosis, and ultimately, the reduction of tumor growth.

Similar Compounds:

Uniqueness: Anticancer agent 129 stands out due to its specific molecular interactions and the ability to be modified through various chemical reactions. Its unique structure allows for targeted inhibition of cancer cell growth, making it a valuable addition to the arsenal of anticancer agents .

properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20)

InChI Key

ZCZQCKJQIGWLFR-UHFFFAOYSA-N

SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyrroloquinoline compounds were synthesized as follows. The compound 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine was prepared from the cyclization of an amidine derivative, 2-(1-benzyl-pyrrolidin-2-ylideneamino)benzonitrile, which was synthesized by condensing an anthranilonitrile and 1-benzyl-2-pyrrolidione. This compound was then reacted with potassium tert-butoxide or sodium hydride and the corresponding alkyl chloride or acyl chloride (FIG. 6).
[Compound]
Name
amidine
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0 (± 1) mol
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reactant
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[Compound]
Name
alkyl chloride
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0 (± 1) mol
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reactant
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[Compound]
Name
acyl chloride
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods II

Procedure details

The compound 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine (Compound 25) was synthesized by first cooling a solution of Compound 24 (37.6 g, 0.14 mol) and tetrahydrofuran (350 mL) to −35° C. under argon atmosphere and adding a solution of hexane (110 mL) and lithium diisopropylamine-tetrahydrofuran complex (0.35 mol) dropwise. The temperature of the mixture was then gradually raised to −10° C. and ice-water (30 mL) was added dropwise. Organic solvent was evaporated under reduced pressure and the mixture was extracted with chloroform. The combined organic extracts were dried with anhydrous sodium sulfate and condensed under vacuum. The residue was treated with ethanol (15 mL) and crystals precipitated. The precipitate was filtered, washed with cold ethanol and dried under vacuum to yield 14.6 g (39%) of Compound 25 as needles; mp 174-176° C.; IR (KBr): 3411, 3116, 1654, 1502, 1350, 756 cm−1; 1H NMR (DMSO-d6): δ 7.01-7.93 (m, 9H), 6.05 (s, 2H), 4.60 (s, 2H), 3.37 (t, 2H), 2.87 (t, 2H); 13C NMR (CDCl3): δ 162.7, 149.3, 144.8, 138.8, 128.7, 128.2, 128.1, 127.2, 126.2, 121.8, 119.9, 117.6, 100.7, 48.4, 23.3. Anal. Calcd. for C18H17N3(275.35): C, 78.52; H, 6.22; N, 15.26. Found: C, 78.07; H, 6.07; N, 15.08.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
39%

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